molecular formula C10H15F2N3 B2809007 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine CAS No. 2309706-15-6

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine

Cat. No.: B2809007
CAS No.: 2309706-15-6
M. Wt: 215.248
InChI Key: ZTLJINRMCOEUOL-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine typically involves the fluorination of pyrazole derivatives. . The reaction is carried out under microwave irradiation at 90°C for 15 minutes, resulting in the formation of the desired difluorinated product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction conditions and the use of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones, while reduction can produce difluorinated alcohols.

Mechanism of Action

The mechanism by which 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors, modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is unique due to its specific combination of a piperidine ring with a difluoromethyl group and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,4-difluoro-1-[(1-methylpyrazol-4-yl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F2N3/c1-14-7-9(6-13-14)8-15-4-2-10(11,12)3-5-15/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLJINRMCOEUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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